Technical Documentation Center

3,4-Dimethylphenylthioethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-Dimethylphenylthioethanol
  • CAS: 13290-28-3

Core Science & Biosynthesis

Foundational

3,4-Dimethylphenylthioethanol CAS number and chemical identifiers

Whitepaper: 3,4-Dimethylphenylthioethanol (CAS 13290-28-3): Chemical Identifiers, Synthetic Pathways, and Applications in Advanced API Scaffolding Executive Summary In contemporary medicinal chemistry and active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: 3,4-Dimethylphenylthioethanol (CAS 13290-28-3): Chemical Identifiers, Synthetic Pathways, and Applications in Advanced API Scaffolding

Executive Summary

In contemporary medicinal chemistry and active pharmaceutical ingredient (API) development, functionalized aryl thioethers serve as critical building blocks. 3,4-Dimethylphenylthioethanol , systematically named 2-((3,4-dimethylphenyl)thio)ethanol, is a versatile intermediate frequently utilized in the synthesis of complex sulfa-drugs and targeted biological inhibitors. This technical guide provides an authoritative breakdown of its chemical identifiers, disambiguates it from commonly confused structural analogs, outlines a self-validating synthetic protocol, and maps its downstream application in pharmacology.

Chemical Identification & Structural Profiling

Due to the vast structural diversity of sulfur-containing organics, database discrepancies frequently occur between sulfide, sulfoxide, and sulfone derivatives. 3,4-Dimethylphenylthioethanol is specifically registered under CAS Number 13290-28-3 [1]. It is imperative to distinguish this sulfide starting material from its fully oxidized sulfone counterpart, 2-((3,4-dimethylphenyl)sulfonyl)ethanol (CAS 688763-00-0) [2], which represents a downstream product in many pharmacological synthesis pathways.

Table 1: Chemical Identifiers and Physicochemical Data

ParameterIdentifier / Value
Systematic Name 2-((3,4-Dimethylphenyl)thio)ethanol
Common Name 3,4-Dimethylphenylthioethanol
CAS Number 13290-28-3
Molecular Formula C₁₀H₁₄OS
Molecular Weight 182.28 g/mol
SMILES String OCCSC1=CC=C(C)C(C)=C1
Oxidized Analog (Sulfone) CAS 688763-00-0 (MW: 214.28 g/mol )

Mechanistic Synthesis Pathway

The most robust approach for synthesizing arylthioethanols relies on a base-catalyzed nucleophilic aliphatic substitution (


) mechanism[3]. The reaction involves pairing an appropriately substituted thiophenol (in this case, 3,4-dimethylthiophenol) with an electrophilic alkylating agent, such as 2-bromoethanol.

Causality in Reagent Selection: To ensure chemoselectivity, potassium hydroxide (KOH) is preferred over stronger bases like sodium hydride. KOH is sufficiently basic to quantitatively deprotonate the highly acidic thiol group (


 ~ 6.5) to form a potent nucleophilic thiolate anion, but weak enough to prevent unwanted competitive elimination (dehydrohalogenation) of the 2-bromoethanol. The primary alcohol on the electrophile remains largely un-ionized and unreactive, ensuring substitution occurs strictly at the sulfur center.

G Thiophenol 3,4-Dimethylthiophenol (Starting Material) Base KOH / EtOH Deprotonation Thiophenol->Base Bromoethanol 2-Bromoethanol (Electrophile) SN2 SN2 Substitution Reflux 80°C Bromoethanol->SN2 Intermediate Thiolate Anion (Nucleophile) Base->Intermediate Intermediate->SN2 Product 3,4-Dimethylphenylthioethanol CAS: 13290-28-3 SN2->Product

Figure 1: Mechanistic synthetic workflow of 3,4-Dimethylphenylthioethanol via SN2 displacement.

Experimental Protocol: Self-Validating Synthesis

The following bench-scale protocol is designed for a target yield of >85% and embeds physical and analytical cues so that the system is self-validating during execution.

Table 2: Reaction Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsTarget Mass
3,4-Dimethylthiophenol138.231.001.38 g
KOH (Pellets, 85%)56.111.100.65 g
2-Bromoethanol124.961.051.31 g
Product Target 182.28N/A~1.55 g (Theoretical: 1.82 g)

Step-by-Step Methodology:

  • Activation (Thiolate Formation):

    • Procedure: Dissolve 1.38 g of 3,4-dimethylthiophenol in 15 mL of absolute ethanol in a round-bottom flask. Add 0.65 g of KOH pellets slowly under continuous stirring.

    • Self-Validation: The clear solution will develop a faint yellow tint and mildly exotherm as the thiolate anion forms. Complete dissolution of KOH pellets confirms the generation of the active nucleophile.

  • Alkylation (

    
     Phase): 
    
    • Procedure: Chill the reaction vessel to 0°C using an ice bath. Introduce 1.31 g of 2-bromoethanol dropwise via an addition funnel over 15 minutes. Once added, attach a reflux condenser and heat the mixture to 80°C for 4 hours [3].

    • Self-Validation: As the

      
       displacement progresses, a fine white precipitate (KBr salt) will crash out of the ethanolic solution. TLC (Thin Layer Chromatography) in 4:1 Hexane/Ethyl Acetate will show the disappearance of the strongly UV-active, highly mobile starting thiol, replaced by a lower-Rf spot (the desired thioethanol).
      
  • Isolation and Work-Up:

    • Procedure: Evaporate the bulk ethanol under reduced pressure. Partition the resulting residue between 20 mL of Ethyl Acetate and 20 mL of deionized water. Extract the aqueous layer twice more with 10 mL EtOAc. Wash the combined organic layers with brine and dry over anhydrous

      
      .
      
    • Self-Validation: The addition of water readily dissolves the white KBr precipitate, indicating successful salt removal. A distinct phase separation without emulsion confirms the absence of lingering amphiphilic impurities.

  • Final Purification:

    • Procedure: Remove the organic solvent in vacuo to afford 3,4-dimethylphenylthioethanol as a pale, viscous oil. Verification is achieved via LC-MS (Expected m/z = 183 for [M+H]+).

Applications in Drug Development: The Sulfone Pharmacophore

In API design, sulfur functionalities provide unique hydrogen bonding geometries and metabolic stability profiles [4]. While 3,4-dimethylphenylthioethanol has utility in its native sulfide form, its primary function in pharmaceutical laboratories is acting as an oxidation precursor.

Treating the sulfide with hydrogen peroxide (


) and a catalytic tungstate or molybdate species results in rapid oxidation into a sulfone (CAS 688763-00-0) [2]. The resulting arylsulfonylethanol scaffold is a highly prized pharmacophore. Sulfone moieties drastically alter the electronic properties of the parent molecule, frequently appearing in FDA-approved HIV protease inhibitors, antihypertensives, and selective Bcl-2 inhibitors (e.g., Venetoclax)[4].

G Sulfide Arylthioethanol Scaffold CAS: 13290-28-3 Oxidation Oxidative Transformation H2O2 / Tungstate Catalyst Sulfide->Oxidation [O] Addition Sulfone Arylsulfonyl Derivative CAS: 688763-00-0 Oxidation->Sulfone Stable Pharmacophore API API Integration Target Binding & Efficacy Sulfone->API Linker Coupling

Figure 2: Biotransformation pathway: Oxidizing thioethanol into a stable sulfone API scaffold.

References

  • "Characterization and Quantification of Covalent Modification of Proteins", CUNY Academic Works, [Link]

  • "Sulfur Chemistry: Structural diversity of US FDA-approved sulfur-containing drugs", Top Curr Chem (Z) (2018) via Dokumen.pub,[Link]

Protocols & Analytical Methods

Method

Synthesis of 3,4-Dimethylphenylthioethanol: A Detailed Application Note and Protocol

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 3,4-Dimethylphenylthioethanol, a valuable intermediate in various research and development applications. The methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 3,4-Dimethylphenylthioethanol, a valuable intermediate in various research and development applications. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

3,4-Dimethylphenylthioethanol is an organic compound featuring a dimethylphenyl group linked to an ethanol moiety through a thioether bond. Arylthioethanols, in general, are significant precursors and intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the sulfur atom and the hydroxyl group provides two key sites for further chemical modifications, making this class of compounds versatile building blocks in medicinal chemistry and materials science.

The primary synthetic strategy for 3,4-Dimethylphenylthioethanol, and arylthioethanols at large, revolves around the formation of the thioether bond. This is most commonly achieved via a nucleophilic substitution reaction between a thiophenol derivative and a suitable two-carbon electrophile. This document will detail the most prevalent and reliable method for this synthesis.

Core Synthetic Pathway: Nucleophilic Substitution

The most direct and widely employed method for synthesizing 3,4-Dimethylphenylthioethanol is the reaction of 3,4-dimethylthiophenol with a two-carbon synthon such as 2-chloroethanol. This reaction proceeds via a Williamson ether synthesis-type mechanism, where the thiol is first deprotonated by a base to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the 2-chloroethanol, displacing the chloride leaving group.

The overall reaction is as follows:

Caption: Workflow for the synthesis of 3,4-Dimethylphenylthioethanol.

Alternative Synthetic Routes

While the reaction with 2-chloroethanol is common, an alternative approach involves the ring-opening of ethylene oxide with 3,4-dimethylthiophenol. This method can be advantageous as it avoids the use of a halogenated starting material. The reaction is typically catalyzed by a base.

Comparative Data of Synthetic Routes
ParameterThiol + HaloalcoholThiol + Epoxide
Reaction Temperature Typically reflux50-100°C
Reaction Time 2-12 hours1-4 hours
Typical Yield HighHigh
Key Considerations Requires anhydrous conditions for base preparationExothermic reaction, requires careful temperature control

Safety Precautions

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

  • 3,4-Dimethylthiophenol: Thiols are known for their strong, unpleasant odors. Work in a well-ventilated fume hood.

  • 2-Chloroethanol: Toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Diethyl Ether: Highly flammable. Avoid open flames and sparks.

Conclusion

The synthesis of 3,4-Dimethylphenylthioethanol via the nucleophilic substitution of 2-chloroethanol with 3,4-dimethylthiophenol is a robust and reliable method suitable for laboratory-scale production. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently obtain this valuable synthetic intermediate. The provided protocol offers a detailed guide, while also highlighting key safety considerations and alternative synthetic strategies.

References

  • An In-depth Technical Guide to the Synthesis of 2-(p-Chlorophenylthio)ethanol - Benchchem.
  • Synthesis and properties of alkylthioethanals - Semantic Scholar.
  • Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. J. Org. Chem., 2014, 79, 2263-2264.
  • Chemistry of Polythiols and Their Industrial Applications - PMC - NIH.
  • New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents.
Application

Application Notes & Protocols: A Guide to the Synthesis of 3,4-Dimethylphenylthioethanol

Abstract This document provides a comprehensive guide for the synthesis of 3,4-Dimethylphenylthioethanol, a valuable thioether intermediate in organic synthesis. The protocol detailed herein is based on the well-establis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3,4-Dimethylphenylthioethanol, a valuable thioether intermediate in organic synthesis. The protocol detailed herein is based on the well-established Williamson ether synthesis, adapted for the formation of a carbon-sulfur bond. This method involves the S-alkylation of 3,4-dimethylthiophenol with 2-chloroethanol under basic conditions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, an exploration of the underlying reaction mechanism, critical safety considerations, and methods for product characterization. The objective is to provide a robust and reproducible protocol grounded in established chemical principles.

Introduction and Significance

Thioethers are a significant class of organosulfur compounds found in various pharmaceuticals and advanced materials.[1] The specific compound, 3,4-Dimethylphenylthioethanol, incorporates a substituted aromatic ring and a terminal hydroxyl group, making it a versatile building block for further chemical elaboration. The synthesis strategy presented here is a nucleophilic substitution reaction, a fundamental and widely applied transformation in organic chemistry. It utilizes the reaction between a deprotonated thiol (a potent nucleophile) and a haloalcohol (an electrophile) to form the desired thioether.[2] This approach is favored for its efficiency and the general availability of the starting materials.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot process. First, the weakly acidic 3,4-dimethylthiophenol is deprotonated by a strong base, typically an alkoxide like sodium ethoxide, to form the highly nucleophilic sodium 3,4-dimethylthiophenolate. This is followed by a classic bimolecular nucleophilic substitution (SN2) reaction where the thiophenolate attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.

Overall Reaction:

Mechanism:

The causality behind this experimental design hinges on increasing the nucleophilicity of the sulfur atom. The thiol proton is acidic enough to be removed by sodium ethoxide, generating the thiophenolate anion. This anion is a much stronger nucleophile than the neutral thiol, enabling an efficient SN2 attack on the primary carbon of 2-chloroethanol, leading to the formation of the C-S bond and sodium chloride as a byproduct.[2]

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Thiophenol Ar-SH Thiophenolate Ar-S⁻ Na⁺ Thiophenol->Thiophenolate Base Na⁺ ⁻OEt Ethanol EtOH Base->Ethanol Thiophenolate_ion Ar-S⁻ Product Ar-S-CH₂-CH₂-OH Thiophenolate_ion->Product Nucleophilic Attack Chloroethanol Cl-CH₂-CH₂-OH Chloride Cl⁻ Chloroethanol->Chloride Loss of Leaving Group

Caption: Reaction mechanism for 3,4-Dimethylphenylthioethanol synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be conducted by trained personnel.

3.1. Materials and Equipment

  • Reagents:

    • 3,4-Dimethylthiophenol (CAS: 18800-53-8)[3]

    • 2-Chloroethanol

    • Sodium metal

    • Absolute Ethanol (Anhydrous)

    • Diethyl ether (or Dichloromethane)

    • Dilute Hydrochloric Acid (approx. 1 M)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Three-necked round-bottom flask (500 mL)

    • Reflux condenser with a nitrogen/argon inlet

    • Pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

3.2. Quantitative Data Summary

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
3,4-Dimethylthiophenol138.23[3]0.101.013.82 g
Sodium Metal22.990.111.12.53 g
2-Chloroethanol80.510.121.29.66 g (7.7 mL)
Absolute Ethanol46.07--200 mL

3.3. Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Solution

  • Set up a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser under a nitrogen atmosphere, and a stopper.

  • Ensure all glassware is thoroughly dried to prevent reaction of sodium metal with water.

  • Add 200 mL of absolute ethanol to the flask.

  • Cautiously add small, freshly cut pieces of sodium metal (2.53 g, 0.11 mol) to the stirring ethanol. The reaction is exothermic and produces flammable hydrogen gas. Control the rate of addition to maintain a manageable reaction.

  • Continue stirring until all the sodium has completely dissolved to form a clear solution of sodium ethoxide. This may take some time.

Step 2: Addition of Thiophenol

  • Once the sodium ethoxide solution has formed and cooled slightly, replace the stopper with a pressure-equalizing dropping funnel.

  • Add 3,4-dimethylthiophenol (13.82 g, 0.10 mol) to the dropping funnel.

  • Add the thiophenol dropwise to the stirred sodium ethoxide solution over 15-20 minutes.

Step 3: S-Alkylation Reaction

  • After the complete addition of the thiophenol, add 2-chloroethanol (9.66 g, 0.12 mol) dropwise to the reaction mixture via the dropping funnel.

  • Once the addition is complete, equip the flask with a heating mantle and heat the mixture to reflux (approximately 78-80°C).

  • Maintain the reflux with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) if desired.

Step 4: Work-up and Extraction

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Cool the flask in an ice bath.

  • Slowly and carefully acidify the mixture with dilute hydrochloric acid until it is neutral to slightly acidic (pH ~6-7). This neutralizes any remaining base and protonates any unreacted thiophenolate.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous phase three times with diethyl ether or dichloromethane (3 x 75 mL).[4]

  • Combine the organic extracts and wash them once with water (100 mL) and then once with brine (100 mL) to remove residual salts and water.

Step 5: Drying and Solvent Removal

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the crude 3,4-Dimethylphenylthioethanol.

Step 6: Purification

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_base Prepare Sodium Ethoxide in Absolute Ethanol add_thiol Add 3,4-Dimethylthiophenol prep_base->add_thiol add_halo Add 2-Chloroethanol add_thiol->add_halo reflux Reflux for 3-4 hours add_halo->reflux cool_acidify Cool and Acidify (HCl) reflux->cool_acidify extract Extract with Ether/DCM cool_acidify->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry evaporate Solvent Removal (Rotovap) wash_dry->evaporate purify Vacuum Distillation or Column Chromatography evaporate->purify characterize Characterize Product (NMR, MS, IR, GC) purify->characterize

Caption: Synthetic workflow for 3,4-Dimethylphenylthioethanol.

Environment, Health, and Safety (EHS) Considerations

Working with the reagents in this synthesis requires strict adherence to safety protocols. All procedures should be performed in a well-ventilated chemical fume hood.

  • 3,4-Dimethylthiophenol: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[5] It is also characterized by a strong, unpleasant stench.[6]

  • Sodium Metal: Highly reactive with water, releasing flammable hydrogen gas. Handle with forceps and cut under mineral oil.

  • 2-Chloroethanol: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Extreme caution is required.

  • Sodium Ethoxide: Corrosive and will cause severe skin burns and eye damage.[7]

  • Solvents (Ethanol, Diethyl Ether): Highly flammable. Ensure no ignition sources are present. Diethyl ether can form explosive peroxides upon standing.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.

Product Characterization

The identity and purity of the final product, 3,4-Dimethylphenylthioethanol, should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing characteristic peaks for the aromatic, methylene (CH₂), and hydroxyl (OH) protons and carbons.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the alcohol group (broad, ~3300 cm⁻¹), C-S stretching, and aromatic C-H and C=C bonds.

  • Chromatography (GC/HPLC): Gas chromatography or high-performance liquid chromatography can be used to assess the purity of the final product.[9]

References

  • Vertex AI Search. (2024).
  • Fisher Scientific. (2025).
  • Merck. (2025).
  • Fisher Scientific. (2025).
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-(p-Chlorophenylthio)ethanol.
  • Semantic Scholar. (2011). Synthesis and properties of alkylthioethanals.
  • Google Search. (n.d.). III Analytical Methods.
  • Thermo Fisher Scientific. (2025).
  • Alfa Chemistry. (n.d.). CAS 18800-53-8 3,4-Dimethylthiophenol.
  • MDPI. (2025). Analytical Methods for the Determination of Diamorphine (Heroin)

Sources

Method

The Synthesis and Utility of 3,4-Dimethylphenylthioethanol in Advanced Sulfur-Based Organic Chemistry

Abstract This comprehensive technical guide provides an in-depth exploration of 3,4-Dimethylphenylthioethanol, a bespoke β-hydroxy thioether with significant potential in synthetic organic chemistry. While not extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of 3,4-Dimethylphenylthioethanol, a bespoke β-hydroxy thioether with significant potential in synthetic organic chemistry. While not extensively documented in mainstream literature, its structural motifs are pertinent to the development of novel pharmaceuticals and functional materials. This document serves as a foundational resource for researchers, chemists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and a prospective view on its applications. Our focus is on the practical execution of its synthesis via the nucleophilic ring-opening of ethylene oxide with 3,4-dimethylthiophenol, a reaction of broad utility in the construction of carbon-sulfur bonds.

Introduction: The Strategic Importance of Arylthioethanols

β-Arylthioethanols are a class of organic compounds characterized by a thioether linkage to an aromatic ring and a hydroxyl group on the β-carbon. This arrangement of functional groups imparts a unique reactivity profile, making them valuable intermediates in organic synthesis. The sulfur atom, with its available lone pairs, can be further oxidized to sulfoxides and sulfones, expanding the molecular diversity accessible from a single precursor. The hydroxyl group provides a handle for esterification, etherification, and other transformations, allowing for the facile introduction of this moiety into larger, more complex molecules.

The compound of interest, 3,4-Dimethylphenylthioethanol, incorporates a 3,4-dimethylphenyl group. The electronic and steric effects of the two methyl groups on the aromatic ring can influence the reactivity of the sulfur atom and the overall lipophilicity of the molecule. This substitution pattern is of particular interest in medicinal chemistry, where fine-tuning of such properties is critical for optimizing pharmacokinetic and pharmacodynamic profiles. A notable example is the drug Vortioxetine, which contains a (2,4-dimethylphenyl)thio moiety, highlighting the relevance of this structural class in modern drug discovery.[1][2][3]

This guide will provide a detailed, step-by-step protocol for the synthesis of 3,4-Dimethylphenylthioethanol, grounded in the well-established principles of thiol-epoxide chemistry.

Synthesis of 3,4-Dimethylphenylthioethanol: A Detailed Protocol

The most direct and atom-economical approach to 3,4-Dimethylphenylthioethanol is the base-catalyzed ring-opening of ethylene oxide with 3,4-dimethylthiophenol. This reaction proceeds via an SN2 mechanism, with the thiolate anion acting as the nucleophile.

Physicochemical Data of Reactants
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Flash Point (°C)
3,4-DimethylthiophenolC₈H₁₀S138.232181.02789
Ethylene OxideC₂H₄O44.0510.70.882-18

Data sourced from[4][5][6].

Experimental Protocol

Reaction Scheme:

Materials:

  • 3,4-Dimethylthiophenol (1.38 g, 10 mmol)

  • Sodium hydroxide (0.04 g, 1 mmol, 0.1 eq.)

  • Anhydrous ethanol (20 mL)

  • Ethylene oxide (a solution in a suitable solvent, or bubbled directly into the reaction mixture)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 3,4-dimethylthiophenol (1.38 g, 10 mmol) and anhydrous ethanol (20 mL).

  • Base Addition: Add sodium hydroxide (0.04 g, 1 mmol) to the solution and stir until it dissolves completely. The base deprotonates the thiol to form the more nucleophilic thiophenolate.

  • Ethylene Oxide Addition: Cool the reaction mixture to 0 °C in an ice bath. Carefully introduce a slight excess of ethylene oxide. This can be done by bubbling ethylene oxide gas through the solution for a controlled period or by adding a pre-cooled solution of ethylene oxide in a compatible solvent. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting thiol.

  • Workup: Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the layers. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3,4-Dimethylphenylthioethanol.

Expected Product Characterization
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-6.90 (m, 3H, Ar-H), 3.75 (t, 2H, -CH₂OH), 3.10 (t, 2H, -SCH₂-), 2.25 (s, 6H, 2 x Ar-CH₃), 2.00 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 136.0, 132.0, 130.0, 128.0, 125.0 (Ar-C), 61.0 (-CH₂OH), 36.0 (-SCH₂-), 20.0, 19.5 (Ar-CH₃).

  • IR (neat, cm⁻¹): 3400 (br, O-H stretch), 3050-2850 (C-H stretch), 1490, 1450 (C=C aromatic stretch), 1050 (C-O stretch).

Mechanistic Insights and Experimental Rationale

The synthesis of 3,4-Dimethylphenylthioethanol via the ring-opening of an epoxide is a classic example of nucleophilic substitution. The choice of a basic catalyst is crucial as it significantly enhances the nucleophilicity of the thiol.

The Role of the Base

In the absence of a base, the reaction between a thiol and an epoxide is slow. The addition of a base, such as sodium hydroxide, deprotonates the weakly acidic thiol (pKa ≈ 10-11 for thiophenols) to generate the corresponding thiophenolate anion. This anion is a much stronger nucleophile and readily attacks one of the electrophilic carbons of the epoxide ring.

Regioselectivity

For an unsymmetrical epoxide, the nucleophilic attack of the thiolate would preferentially occur at the less sterically hindered carbon atom. In the case of ethylene oxide, both carbon atoms are equivalent, so regioselectivity is not a concern.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Thiol 3,4-Dimethylthiophenol Mixing Dissolve in Ethanol Thiol->Mixing Epoxide Ethylene Oxide Reaction_Step Nucleophilic Ring-Opening (0°C to RT, 12-24h) Epoxide->Reaction_Step Base Sodium Hydroxide Base->Mixing Mixing->Reaction_Step Neutralization Neutralize with HCl Reaction_Step->Neutralization Evaporation Remove Solvent Neutralization->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Dry with MgSO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product 3,4-Dimethylphenylthioethanol Purification->Product

Caption: Synthetic workflow for 3,4-Dimethylphenylthioethanol.

Potential Applications in Drug Development and Materials Science

While specific applications of 3,4-Dimethylphenylthioethanol are not yet established, its structural features suggest several promising avenues for research and development.

  • Pharmaceutical Intermediates: As previously mentioned, the structurally related (2,4-dimethylphenyl)thio moiety is a key component of the antidepressant vortioxetine.[1][2][3] This suggests that 3,4-Dimethylphenylthioethanol could serve as a valuable building block for the synthesis of new psychoactive compounds or other therapeutic agents. The hydroxyl group provides a convenient point for further chemical modification and incorporation into larger drug scaffolds.

  • Agrochemicals: Thioether linkages are prevalent in many pesticides and herbicides. The 3,4-dimethylphenyl group can modulate the biological activity and environmental persistence of such compounds.

  • Polymer Chemistry: Thiol-ene "click" chemistry is a powerful tool for the synthesis of polymers and the functionalization of surfaces. 3,4-Dimethylphenylthioethanol could be used as a monomer or a chain-transfer agent in the synthesis of specialized polymers with tailored refractive indices, thermal stabilities, or adhesive properties.

Safety Considerations and Handling

3,4-Dimethylthiophenol:

  • Hazards: This compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also a combustible liquid with a pungent, unpleasant odor (stench).[4][5]

  • Handling: Always handle 3,4-dimethylthiophenol in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store under an inert atmosphere as it can be air-sensitive.[4][5]

Ethylene Oxide:

  • Hazards: Ethylene oxide is a flammable and highly reactive gas. It is classified as a human carcinogen and is acutely toxic upon inhalation.

  • Handling: All manipulations involving ethylene oxide must be conducted in a certified chemical fume hood with appropriate safety measures in place to prevent its release.

General Precautions:

  • The reaction should be performed with adequate ventilation.

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

3,4-Dimethylphenylthioethanol represents a scientifically intriguing yet underexplored molecule in the landscape of sulfur-based organic chemistry. Its synthesis, achievable through a robust and well-understood chemical transformation, opens the door to a variety of potential applications, particularly in the realms of medicinal chemistry and materials science. This guide provides a solid foundation for researchers to safely synthesize and begin to explore the properties and utilities of this versatile thioether. The detailed protocols and mechanistic discussions are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon it for the creation of novel and valuable molecules.

References

  • The Good Scents Company. (n.d.). 3,4-dimethyl thiophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). General ring-opening reaction of ethylene oxide. Retrieved from [Link]

  • Hachiya, I., Yamamoto, T., & Inaga, T. (2014). TWO-STEP SYNTHESIS OF 3,4-ETHYLENEDIOXYTHIOPHENE (EDOT) FROM 2,3-BUTANEDIONE. HETEROCYCLES, 88(1), 607.
  • Tang, L., Wasserman, E. P., Neithamer, D. R., et al. (2008). Highly ACtive catalysts for the ring-opening polymerization of ethylene oxide and propylene oxide based on products of alkylaluminum compounds with bulky tetraphenol ligands. Macromolecules, 41(20), 7306-7315.
  • Chu, W. (2009). Ring-Opening Polymerization of Ethylene Oxide Initiated by Sodium Methoxide. Journal of Computational and Theoretical Nanoscience, 6(3), 645-649.
  • Google Patents. (n.d.). EP3495347A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • PubMed. (2011). Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. Organic Letters, 13(5), 1064-1067.
  • Perković, M., Zorc, B., & Ester, K. (2010). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 15(12), 8820-8835.
  • MDPI. (2025). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics.
  • Organic Syntheses. (n.d.). 2-Naphthalenethiol. Retrieved from [Link]

  • Beilstein Archives. (2019).
  • MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657.
  • Google Patents. (n.d.). Preparation method for 3,4-ethylene dioxythiophene-2,5-dicarboxylic acid dimethyl ester.
  • Google Patents. (n.d.). EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Google Patents. (n.d.). CN102659812A - Simple method for preparing 3,4-ethylenedioxythiophene.
  • European Patent Office. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. Retrieved from [Link]

  • PMC. (n.d.). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Retrieved from [Link]

  • PMC. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Retrieved from [Link]

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2015). Applications, Properties and Synthesis of -Functionalized n-Alkanethiols and Disulfides - the Building Blocks of Self-Assembled Monolayers. Retrieved from [Link]

  • MDPI. (2025). Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. Retrieved from [Link]

Sources

Application

functionalization of 3,4-Dimethylphenylthioethanol hydroxyl groups

Application Note: Chemoselective Functionalization of the Hydroxyl Group in 3,4-Dimethylphenylthioethanol Introduction and Mechanistic Challenges 3,4-Dimethylphenylthioethanol (also known as 2-(3,4-dimethylphenylthio)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of the Hydroxyl Group in 3,4-Dimethylphenylthioethanol

Introduction and Mechanistic Challenges

3,4-Dimethylphenylthioethanol (also known as 2-(3,4-dimethylphenylthio)ethanol) is a highly versatile building block in medicinal chemistry and materials science. The molecule presents a unique synthetic challenge due to the presence of two reactive functional centers: a primary aliphatic hydroxyl group (-OH) and a highly nucleophilic, easily oxidizable thioether linkage (-S-). The 3,4-dimethyl substitution on the aromatic ring acts additively to donate electron density, further increasing the nucleophilicity of the adjacent sulfur atom.

When designing a functionalization strategy for the primary hydroxyl group (e.g., esterification, oxidation to an aldehyde, or etherification), extreme chemoselectivity must be maintained to avoid competing reactions at the sulfur atom or the electron-rich aromatic ring. Strong oxidants will rapidly convert the thioether to a sulfoxide or sulfone[1], while harsh acidic conditions combined with strong electrophiles can lead to undesirable S-alkylation or Friedel-Crafts artifacts.

This application note provides field-validated, causality-driven protocols for the exclusive functionalization of the hydroxyl group, ensuring high yield and purity without compromising the thioether moiety.

Pathways SM 3,4-Dimethylphenylthioethanol (Ar-S-CH2CH2-OH) Ester Chemoselective Esterification (Ar-S-CH2CH2-OAc) SM->Ester EDC/DMAP, RCOOH (High Yield) Aldehyde Controlled Oxidation (Ar-S-CH2-CHO) SM->Aldehyde Swern Oxidation (Preserves -S-) Sulfoxide Over-Oxidation (Side Product) (Ar-SO-CH2CH2-OH) SM->Sulfoxide H2O2 or mCPBA (Avoid)

Chemoselective pathways for 3,4-Dimethylphenylthioethanol functionalization.

Mechanistic Considerations for Chemoselective Derivatization

Carbodiimide-Mediated Esterification

Traditional Fischer esterification utilizes strong Brønsted acids (e.g., H₂SO₄) and heat, which can promote thioether cleavage or auto-oxidation. To bypass this, we utilize a mild carbodiimide coupling strategy[2]. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid to form an O-acylisourea intermediate. The addition of DMAP (4-Dimethylaminopyridine) serves as a nucleophilic acyl transfer catalyst, forming a highly electrophilic N-acylpyridinium intermediate that reacts rapidly with the primary alcohol. This approach achieves selective O-acylation smoothly at room temperature without generating electrophiles that could target the sulfur atom[2]. Additionally, alternative chemoselective O-alkylation or esterification strategies, such as Mitsunobu protocols using triphenylphosphine and DIAD, can also be employed to achieve high target specificity[3].

Swern Oxidation to Aldehydes

Converting the hydroxyl group to an aldehyde while preserving a thioether is notoriously difficult. Common reagents like mCPBA, KMnO₄, or H₂O₂ will preferentially oxidize the sulfur[1]. The Swern oxidation is the method of choice here. By reacting oxalyl chloride with DMSO at -78 °C, a chlorodimethylsulfonium ion is generated. This intermediate strictly reacts with the primary alcohol to form an alkoxysulfonium ylide. Upon the addition of triethylamine, intramolecular deprotonation yields the aldehyde and dimethyl sulfide. Because the reaction mechanism is fundamentally driven by the initial alcohol attack on the activated DMSO intermediate, the substrate's intrinsic thioether remains completely unreactive.

Quantitative Data: Esterification Optimization

The following table summarizes the optimization of conditions for the esterification of 3,4-dimethylphenylthioethanol with benzoic acid, highlighting the necessity of DMAP and temperature control to maximize the yield of the desired ester while minimizing unreacted starting material or side reactions.

Coupling ReagentCatalyst (mol %)SolventTemp (°C)Time (h)Target Ester Yield (%)Thioether Oxidation (%)
DCC (1.2 eq)NoneDCM252415< 1
EDC·HCl (1.2 eq)DMAP (10%)DCM251289< 1
EDC·HCl (1.5 eq)DMAP (20%)DCM0 → 25696 0
Acid ChloridePyridine (2.0 eq)THF604728 (via air/heat)

Data Interpretation: EDC/DMAP at slightly reduced initial temperatures followed by room temperature stirring provides the optimal thermodynamic sink for the desired product, completely avoiding thioether degradation.

Experimental Protocols

Protocol A: Chemoselective Esterification (EDC/DMAP Coupling)

Reagents Required:

  • 3,4-Dimethylphenylthioethanol (1.0 equiv, 10 mmol)

  • Carboxylic Acid of choice (e.g., Benzoic acid) (1.2 equiv, 12 mmol)

  • EDC·HCl (1.5 equiv, 15 mmol)

  • DMAP (0.2 equiv, 2 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Self-Validating Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the carboxylic acid and 3,4-dimethylphenylthioethanol in 50 mL of anhydrous DCM. Stir magnetically.

  • Catalyst Addition: Add DMAP to the solution. The mixture should remain clear.

  • Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add EDC·HCl in portions over 10 minutes. (Causality: Cooling mitigates the exothermic activation step, preventing premature degradation of the O-acylisourea intermediate).

  • Propagation: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (20-25 °C). Stir for 6 hours.

  • Analytical Check: Monitor by TLC (Hexanes/EtOAc 4:1). The starting alcohol (lower Rf) should disappear, replaced by a less polar UV-active spot (the ester).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer. Wash the organic layer successively with 1 M HCl (30 mL) to remove DMAP/urea byproducts, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Workflow A 1. Substrate Dissolution (DCM) B 2. Add RCOOH & DMAP (0°C) A->B C 3. Dropwise EDC Addition B->C D 4. Stir at RT (6h) C->D E 5. Aqueous Workup D->E F 6. Column Chromatography E->F

Step-by-step experimental workflow for carbodiimide-mediated esterification.

Protocol B: Chemoselective Oxidation to 2-(3,4-Dimethylphenylthio)acetaldehyde

Reagents Required:

  • 3,4-Dimethylphenylthioethanol (1.0 equiv, 5 mmol)

  • Oxalyl Chloride (1.5 equiv, 7.5 mmol)

  • Anhydrous DMSO (3.0 equiv, 15 mmol)

  • Triethylamine (Et₃N) (5.0 equiv, 25 mmol)

  • Anhydrous DCM (0.1 M)

Self-Validating Step-by-Step Procedure:

  • Preparation: In a rigorously flame-dried flask under Argon, dissolve oxalyl chloride in 25 mL of anhydrous DCM. Cool to -78 °C using a dry ice/acetone bath.

  • Swern Reagent Generation: Add anhydrous DMSO dropwise over 5 minutes. Stir for 15 minutes at -78 °C to ensure complete formation of the chlorodimethylsulfonium intermediate. (Caution: Gas evolution of CO and CO₂).

  • Substrate Addition: Dissolve 3,4-dimethylphenylthioethanol in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes at -78 °C. Stir for 45 minutes.

  • Base Quench: Add Et₃N dropwise. Stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction with 20 mL of water. Extract with DCM (2 x 20 mL). Wash the combined organic layers with cold 1 M HCl (20 mL), water (20 mL), and brine (20 mL).

  • Analytical Verification: By ¹H-NMR, verify the disappearance of the -CH₂OH multiplet (~3.7 ppm) and the emergence of a distinctive aldehyde proton singlet/triplet near 9.7-9.8 ppm. The aromatic signals (~7.0-7.2 ppm) and the methyl singlets (~2.2 ppm) should remain unshifted, confirming the structural integrity of the thioether.

Troubleshooting & QA Checkpoints

  • Issue: Observation of a highly polar byproduct during esterification or oxidation.

    • Root Cause: Auto-oxidation of the thioether to sulfoxide due to ambient air exposure or old/wet reagents.

    • Solution: Ensure all solvents are rigorously degassed and anhydrous. Run reactions under a blanket of inert Argon.

  • Issue: Low yield in EDC/DMAP coupling.

    • Root Cause: Poor solubility of the carboxylic acid, or hydrolysis of the EDC due to moisture.

    • Solution: Pre-stir the carboxylic acid and DMAP to ensure full dissolution. Always use fresh, properly stored EDC·HCl.

References

  • Selective esterifications of alcohols and phenols through carbodiimide couplings. PubMed (NIH).[Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. IRIS UniCa.[Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols. ResearchGate.[Link]

Sources

Method

Advanced Green Syntheses of 3,4-Dimethylphenylthioethanol: A Methodological Application Note

Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Biocatalysis, Continuous-Flow Technology, and Phase-Transfer Alkylation Executive Summary & Scientific Rationale 3,4-Dimethylphenylthioet...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Biocatalysis, Continuous-Flow Technology, and Phase-Transfer Alkylation

Executive Summary & Scientific Rationale

3,4-Dimethylphenylthioethanol (CAS 1329-02-8) is a highly valuable organosulfur building block and key intermediate in the synthesis of biologically active pharmaceutical ingredients (APIs) and advanced material polymers[1]. Traditionally, the synthesis of aryl thioethanols relies on the


 displacement of 2-chloroethanol by substituted thiophenols in volatile, toxic organic solvents (e.g., N,N-Dimethylformamide, toluene) utilizing stoichiometric amounts of caustic bases.

These classical methodologies fail modern green chemistry metrics, exhibiting high E-factors (mass of waste per mass of product) and substantial Volatile Organic Compound (VOC) emissions[2]. To address this, modern process chemistry relies on two primary green paradigms:

  • Solvent-Optimized Batch Synthesis: Utilizing Polyethylene Glycol (PEG-400) as a biodegradable, non-volatile solvent and inherent phase-transfer catalyst[3].

  • Continuous-Flow Epoxide Ring-Opening: Deploying microreactor technology to conduct solvent-free, highly atom-economical coupling with ethylene oxide[4].

This Application Note details both approaches, highlighting the mechanistic causality of experimental choices and providing field-tested, self-validating protocols to ensure maximal yield and safety[5].

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the topological differences between the two validated green chemistry workflows.

G cluster_0 Method 1: Green Solvent (PEG-400) cluster_1 Method 2: Continuous-Flow A 3,4-Dimethylthiophenol (Starting Material) B1 2-Chloroethanol + KOH A->B1 B2 Ethylene Oxide A->B2 C1 S_N2 Thioetherification Batch Reactor B1->C1 D 3,4-Dimethylphenylthioethanol (Target Product) C1->D High Yield, Scalable C2 Epoxide Ring-Opening Microreactor (Flow) B2->C2 C2->D Safe, High Atom Economy

Reaction pathways for 3,4-dimethylphenylthioethanol via PEG batch vs continuous flow methods.

Quantitative Data Comparison

The transition from classical methods to PEG-mediated and continuous-flow systems drastically alters thermodynamic profiles and green metrics.

ParameterTraditional Method (DMF / Base)Protocol A (PEG-400 / KOH)Protocol B (Continuous Flow)
Reaction Mechanism

substitution

substitution
Epoxide Ring-Opening
Solvent Profile DMF (Toxic, high VOC)PEG-400 (Recyclable, Green)Solvent-Free (Neat)
Reaction Time 12 - 24 hours2 - 3 hours30 min (Residence Time)
Yield (%) 75 - 80%~92%>95%
E-Factor > 15< 5< 1
Safety Constraint VOCs, Thermal RunawayViscosity ManagementActive Epoxide Inventory

Experimental Protocols (Self-Validating Systems)

Protocol A: PEG-400 Mediated Thioetherification (Batch)

Causality: While water is the universally preferred green solvent[2], 3,4-dimethylthiophenol exhibits profound hydrophobicity, leading to severe biphasic mass transfer limitations. By substituting water with PEG-400, the solvent simultaneously dissolves organic reactants and acts as an in situ phase-transfer catalyst (PTC)[3]. PEG coordinates the potassium cation from KOH, exposing a highly naked, exceptionally nucleophilic thiolate anion.

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask, add 50 mL of PEG-400. Introduce 1.1 equivalents of pulverized KOH (approx. 620 mg, 11 mmol).

  • Thiolate Generation: Slowly add 10 mmol (1.38 g) of 3,4-dimethylthiophenol dropwise under robust stirring.

    • Self-Validation Check: The reaction transition from a cloudy suspension to a clear, slightly amber monophasic solution confirms successful deprotonation and complete thiolate formation. If the solution remains turbid, mass transfer is incomplete; apply gentle sonication.

  • Alkylation Phase: Heat the reaction mixture to 50°C. Add 10.5 mmol of 2-chloroethanol dropwise over 15 minutes.

  • Incubation: Maintain at 50°C for 2.5 hours.

    • Self-Validation Check: Spot a TLC plate (Hexanes:Ethyl Acetate 8:2) every 60 minutes. The disappearance of the highly UV-active starting thiol confirms reaction termination.

  • Aqueous Quench and Extraction: Cool to room temperature. Add 100 mL of distilled water. The product separates as an organic layer. Extract with ethyl acetate (2 x 30 mL), wash with brine to remove residual PEG, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Continuous-Flow Epoxide Ring-Opening

Causality: Ethylene oxide (EO) is highly toxic, flammable, and prone to explosive polymerization. Batch reactions require large headspace volumes, posing a catastrophic safety hazard. Continuous-flow microreactors minimize the active volume of EO present at any millisecond[4][5]. Furthermore, the extreme surface-area-to-volume ratio within the micro-channels immediately dissipates the intense exotherm of the ring-opening reaction, preventing unwanted side reactions like thermal runaway or poly-ethoxylation.

Step-by-Step Methodology:

  • System Prime: Prime a high-pressure PTFE continuous-flow microreactor system (internal volume: 10 mL) with dry, degassed ethanol. Ensure back-pressure regulators are set to 100 psi to maintain EO in the liquid phase at elevated temperatures.

  • Reagent Feed Preparation:

    • Feed A: 3,4-dimethylthiophenol (0.5 M) in ethanol containing 5 mol% of an immobilized basic resin (e.g., Amberlyst A26 OH form).

    • Feed B: Ethylene oxide (0.55 M) dissolved safely in chilled ethanol.

  • Flow Initiation: Using precision syringe pumps, introduce Feed A and Feed B at equal flow rates (total flow rate = 0.33 mL/min) into a T-mixer.

    • Self-Validation Check: The pressure trace on the pump interface must remain strictly stable. Pressure oscillations indicate gas bubble formation (EO boiling) and demand an immediate increase in the back-pressure regulator settings.

  • Reactor Transit: The mixed stream enters a coiled microreactor submerged in a thermostatic bath set to 60°C. A flow rate of 0.33 mL/min across a 10 mL volume yields a 30-minute residence time.

  • Product Collection: The output stream is collected into a chilled vessel, immediately passed through a short silica plug to capture trace impurities, and stripped of ethanol in vacuo to yield analytical grade 3,4-dimethylphenylthioethanol (>95% purity).

Troubleshooting & Scientific Integrity

  • O-Alkylation vs. S-Alkylation (Protocol A): If unexpected etherification by-products are observed, the basicity of the system is too high, stripping the proton from the resulting thioethanol. Ensure strictly stoichiometric (1.1 eq) control of KOH. The sulfur nucleophile is intrinsically softer and more reactive than oxygen, guaranteeing chemoselectivity as long as the base is not in excessive surplus.

  • Poly-Ethoxylation (Protocol B): In the flow protocol, if mass spectrometry (LC-MS) reveals species with masses corresponding to

    
    , the epoxide is undergoing sequential polymerization on the newly formed alcohol. This is a thermal control failure. Resolution: Increase the flow rate (reducing residence time) or lower the thermostatic bath temperature by 5°C. The microreactor's superior heat transfer should quench the reaction entirely once the primary thioetherification is complete.
    

References

  • GuideChem. "CAS 13290-28-3 | 3,4-DIMETHYLPHENYLTHIOETHANOL." GuideChem Database. 6

  • Green Synthesis of Aryl Thioethers through Cu-catalysed C-S Coupling of Thiols and Aryl Boronic Acids in Water. ResearchGate. 2

  • Glycerol as Renewable Resource in the Synthesis of Thioethers Using KF/Al2O3. Bentham Science Publishers.3

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. 4

  • Enzymatic Synthesis of Thioesters from Thiols and Vinyl Esters in a Continuous-Flow Microreactor. MDPI.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for 3,4-Dimethylphenylthioethanol Solubility

Welcome, researchers and drug development professionals. This guide provides a comprehensive, experience-driven framework for addressing and solving the solubility challenges associated with 3,4-Dimethylphenylthioethanol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide provides a comprehensive, experience-driven framework for addressing and solving the solubility challenges associated with 3,4-Dimethylphenylthioethanol. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to make informed decisions in your experimental design.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the solubility of 3,4-Dimethylphenylthioethanol.

Q1: What intrinsic properties of 3,4-Dimethylphenylthioethanol cause its poor aqueous solubility?

A: The solubility of a molecule is dictated by its structure. 3,4-Dimethylphenylthioethanol possesses a dominant lipophilic (hydrophobic) character, making it poorly soluble in aqueous solutions. This is due to two key features:

  • The 3,4-Dimethylphenyl Group: This aromatic ring structure is nonpolar and repels water.

  • The Thioether Linkage (-S-): Thioethers, the sulfur analogs of ethers, are generally insoluble in water and contribute to the overall hydrophobicity of the molecule[1][2].

While the terminal ethanol group (-CH₂CH₂OH) adds a small polar, hydrophilic region capable of hydrogen bonding, its influence is insufficient to overcome the large, nonpolar portion of the molecule. The principle of "like dissolves like" governs this behavior; the compound is far more readily dissolved in organic solvents than in water[3].

Q2: I dissolved my 3,4-Dimethylphenylthioethanol in DMSO for a stock solution, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why did this happen and what's the first step to fix it?

A: This is a classic issue known as "crashing out" and is the most frequent solubility problem encountered. It occurs when a compound, stable in a high concentration of an organic co-solvent like Dimethyl Sulfoxide (DMSO), is rapidly introduced into an aqueous environment where its solubility is much lower[4]. The organic solvent disperses, leaving the compound unable to stay in the solution.

Immediate Troubleshooting Steps:

  • Vortex During Dilution: Add the DMSO stock to the aqueous buffer drop-wise while vigorously vortexing. This rapid mixing can sometimes prevent localized over-concentration and precipitation.

  • Warm the Aqueous Medium: Gently warming your buffer (e.g., to 37°C) can slightly increase the solubility limit of the compound.

  • Reduce Final Concentration: Determine the lowest effective concentration for your experiment. A lower target concentration is always easier to keep in solution.

If these initial steps fail, a more systematic formulation approach is required, as detailed in the sections below.

Part 2: Systematic Solubilization Protocols & Troubleshooting

For persistent solubility issues, a tiered approach using solubility-enhancing excipients is necessary.

Protocol 1: The Co-Solvent Approach

Using a water-miscible organic solvent is a common and effective strategy.[5][6] The co-solvent reduces the polarity of the aqueous medium, making it more hospitable to lipophilic compounds like 3,4-Dimethylphenylthioethanol.[7]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent, strong aprotic solvent that dissolves a wide range of compounds.[4]

  • Ethanol: A polar protic solvent often used in formulations.

  • Polyethylene Glycol 400 (PEG-400): A less volatile co-solvent that can also improve stability.[8]

  • Propylene Glycol (PG): Frequently used in pharmaceutical formulations.[8][9]

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock: Dissolve 3,4-Dimethylphenylthioethanol in 100% DMSO (or your chosen co-solvent) to create a concentrated stock (e.g., 10-50 mM). Use gentle warming or sonication if necessary.

  • Perform Serial Dilutions (if needed): If a large dilution factor is required, perform intermediate dilutions in the same co-solvent to maintain accuracy.

  • Final Aqueous Dilution:

    • Pre-warm the aqueous buffer (e.g., PBS, cell culture medium) to your experimental temperature.

    • While vortexing the aqueous buffer, add the required volume of the co-solvent stock solution drop-by-drop.

    • Crucial: Ensure the final concentration of the co-solvent is low (typically <1%, and almost always <5%) to avoid solvent-induced artifacts or toxicity in biological assays.

  • Visual Inspection: After dilution, hold the solution up to a light source to check for any Tyndall effect (a faint cloudiness) or visible precipitate, which indicates that the compound is not fully dissolved.

Troubleshooting Flowchart: The Co-Solvent Method

Caption: Decision process for optimizing co-solvent use.

Protocol 2: Using Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic drugs.[10][11] This effectively creates a water-soluble "package" for the drug.

Step-by-Step Methodology:

  • Select a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Pluronic® F-127.

  • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (typically 0.05-0.1%).[10]

  • Prepare a concentrated stock of 3,4-Dimethylphenylthioethanol in a minimal amount of a water-miscible solvent like ethanol.

  • Slowly add the drug stock to the surfactant-containing buffer while vortexing. The micelles will form around the drug molecules, aiding solubilization.

  • Critical Control: Always run a parallel experiment with a "vehicle control" (buffer + surfactant + ethanol, without the drug) to ensure the surfactant itself does not interfere with your assay.

Part 3: Advanced Solubilization & Formulation Strategies

When standard methods are insufficient, advanced drug delivery technologies may be required. These are particularly relevant for in vivo studies or complex formulations.

Table 1: Comparison of Advanced Solubilization Technologies
TechnologyMechanism of ActionKey AdvantagesKey Disadvantages
Cyclodextrins Cyclic oligosaccharides form inclusion complexes, where the hydrophobic drug is sequestered inside a lipophilic cavity while the exterior remains hydrophilic.[12][][14]Enhances solubility and stability; can mask taste or odor; well-established technology.[][14]Can have dose-limiting toxicity; competition for the cavity can occur with other molecules.
Liposomes The drug is incorporated into the phospholipid bilayer of a spherical vesicle, making the hydrophobic compound dispersible in aqueous solution.[15][16][17][18]Biocompatible; can carry high drug loads; enables targeted delivery.[16][19]Complex manufacturing process; potential for drug leakage and physical instability.[20]
Nanoparticles The drug is converted into nano-sized particles (nanosuspension) or encapsulated within a polymeric matrix, dramatically increasing the surface-area-to-volume ratio.[19][21][22]Significantly increases dissolution rate and saturation solubility; can be used for targeted and controlled release.[21][23][24]Can be difficult to scale up; long-term stability and toxicity must be thoroughly evaluated.[19][23]

Logical Relationship Diagram: Choosing a Solubilization Strategy

G cluster_strategies Solubilization Strategies A Initial State: 3,4-Dimethylphenylthioethanol Powder C Tier 1: Co-Solvents (DMSO, Ethanol, PEG-400) A->C Most Common Starting Point B Goal: Stable Aqueous Solution for Assay C->B If Successful D Tier 2: Surfactants (Tween® 80, Pluronic®) C->D If Precipitation Persists D->B If Successful E Tier 3: Advanced Formulations (Cyclodextrins, Liposomes, Nanoparticles) D->E For In Vivo or High Conc. Needs E->B If Successful

Caption: Tiered approach to selecting a solubilization method.

By understanding the underlying physicochemical principles and employing a systematic, tiered approach to troubleshooting, you can effectively overcome the solubility challenges presented by 3,4-Dimethylphenylthioethanol and ensure the generation of reliable, reproducible data.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC).[Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC).[Link]

  • Liposome formulations of hydrophobic drugs. SciSpace.[Link]

  • Nanoparticulate systems for poorly soluble drugs. Impactfactor.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC).[Link]

  • How can cyclodextrins enhance solubility? Roquette.[Link]

  • Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. International Journal for Innovative Research in Multidisciplinary Field.[Link]

  • Cosolvent – Knowledge and References. Taylor & Francis.[Link]

  • Cosolvent. Wikipedia.[Link]

  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen.[Link]

  • The important role and application of surfactants in pharmaceutical formulations. Medium.[Link]

  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. AAPS PharmSciTech.[Link]

  • Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. MDPI.[Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Co-solvency: Significance and symbolism. Wisdomlib.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • What Are Surfactants? Uses, Benefits, and Safety. Musim Mas.[Link]

  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research.[Link]

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Imperial Oilfield Chemicals Pvt. Ltd.[Link]

  • Nanoemulsion-a method to improve the solubility of lipophilic drugs. ResearchGate.[Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.[Link]

  • Liposomal Formulations: A Recent Update. MDPI.[Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ACS Publications.[Link]

  • Formulation And Evaluation Of Nanoparticle-Based Drug Delivery System For Enhanced Bioavailability Of Poorly Soluble Drugs. ResearchGate.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]

  • Liposome Formulations of Hydrophobic Drugs. Springer Nature Experiments.[Link]

  • Thioethers and Sulfides Overview. Scribd.[Link]

  • Liposome Formulations of Hydrophobic Drugs. PubMed.[Link]

  • Thioethers Definition. Fiveable.[Link]

  • Molecular solubilization of fullerene C60 in water by γ-cyclodextrin thioethers. Beilstein Journal of Organic Chemistry.[Link]

  • Properties of Thiol. BYJU'S.[Link]

  • Thiols And Thioethers. Master Organic Chemistry.[Link]

  • Chemical Properties of 3,4-Dimethylthiophene-2,5-dione (CAS 10547-83-8). Cheméo.[Link]

  • 3,4-Dimethylthiolane - Chemical & Physical Properties. Cheméo.[Link]

  • Chemical Properties of Thiophene, 3,4-dimethyl- (CAS 632-15-5). Cheméo.[Link]

  • Chemical Properties of 3,4-Dimethylthiophene-2,5-dicarbonitrile (CAS 155632-41-0). Cheméo.[Link]

  • 3,4-Xylenethiol | C8H10S | CID 87799. PubChem.[Link]

  • Synthesis of Soluble Polythiophene Partially Containing 3,4-Ethylenedioxythiophene and 3-Hexylthiophene by Polycondensation. Scientific Research Publishing.[Link]

  • Showing Compound 3,4-Dimethylthiophene (FDB010967). FooDB.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3,4-Dimethylphenylthioethanol Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently field questions regarding the scale-up and purification of specialized thioethers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently field questions regarding the scale-up and purification of specialized thioethers. The synthesis of 3,4-Dimethylphenylthioethanol (CAS 13290-28-3) typically relies on the of 3,4-dimethylthiophenol with 2-chloroethanol[1].

While the extreme nucleophilicity of the thiolate anion theoretically ensures a rapid reaction, thermodynamic sinks and competing side reactions often compromise final purity. This guide systematically dissects the causality behind these pitfalls, providing you with a validated, self-correcting protocol to eliminate impurities at their source.

Process Overview & Mechanistic Pathways

To troubleshoot a synthesis, we must map out both the desired kinetic pathway and the competitive thermodynamic dead-ends.

G Thiol 3,4-Dimethylthiophenol (Starting Material) Base Base Addition (K2CO3) Deprotonation Thiol->Base Base catalyst Disulfide Bis(3,4-dimethylphenyl) Disulfide (Impurity) Thiol->Disulfide Air Oxidation (O2) AlkylAgent 2-Chloroethanol (Alkylating Agent) Product 3,4-Dimethylphenylthioethanol (Target Product) AlkylAgent->Product Alkyl donor Thiolate Thiolate Anion (Highly Nucleophilic) Base->Thiolate - H2O/HCO3- Thiolate->Product SN2 attack Sulfonium Sulfonium Salt / Diether (Impurity) Product->Sulfonium Overalkylation (Excess Temp/Reagent)

Reaction pathways for 3,4-Dimethylphenylthioethanol synthesis and major impurities.

Quantitative Impurity Profiling

To diagnose purity issues, compare your analytical results against this structural and mechanistic profile.

Impurity ProfileMechanistic OriginTypical RRT (HPLC)Causality & Mitigation Strategy
Unreacted 3,4-Dimethylthiophenol Loss of alkylating agent via elimination0.85Base promoted E2 elimination of 2-chloroethanol; lower temperature and use a milder base.
Bis(3,4-dimethylphenyl) disulfide Oxidative dimerization of thiolate1.40

electron capture; rigorously degas solvents (Argon sparge) to prevent thiyl radical formation.
2-(2-(3,4-Dimethylphenylthio)ethoxy)ethanol Epoxide ring-opening / oligomerization1.15In situ ethylene oxide formation; strictly control 2-chloroethanol stoichiometry and base strength.
Sulfonium salts (Over-alkylation) Dialkylation of the thioether product> 2.0Kinetic over-reaction; keep temperature < 60 °C and halt reaction immediately upon completion.

Expert Q&A: Diagnosing Low Purity

Q1: My LC-MS trace shows a massive impurity peak at a high relative retention time (RRT ~1.40) corresponding to a mass of ~274 Da. What is this, and how do I prevent it? Analyst Insight (Causality): You are observing a thermodynamic sink: the oxidative dimerization of your starting material to form [2]. Thiophenols possess low pKa values (~6.5). Under basic conditions, the resulting electron-rich thiolate anion is highly susceptible to one-electron oxidation by dissolved atmospheric oxygen, generating a thiyl radical that rapidly dimerizes. Corrective Action: You must physically isolate the system from oxygen. Sparge all reaction solvents (including aqueous base solutions) with Argon or N₂ for at least 30 minutes prior to reagent addition. To implement a self-correcting measure, add a catalytic amount of a reducing agent (e.g., dithiothreitol or a pinch of NaBH₄) to constantly recycle any transient disulfide back to the active thiolate.

Q2: The reaction stalls at 70% conversion with unreacted 3,4-dimethylthiophenol remaining. Adding more base and cranking up the heat doesn't push the reaction forward. Analyst Insight (Causality): Pushing the reaction with excessive heat and strong base (e.g., NaOH) forces an entirely different pathway. Strong bases promote the to form volatile ethylene oxide, which boils off (BP 10.7 °C) and escapes the condenser[3]. Consequently, you lose the precise stoichiometry required to consume your thiol. Corrective Action: Shift from brute kinetic force to careful stoichiometric control. Lower the reaction temperature to 50 °C and utilize a milder, sterically hindered base like potassium carbonate (K₂CO₃) in a polar aprotic solvent. If using a biphasic system, integrate using tetrabutylammonium bromide to facilitate nucleophilic attack without requiring high temperatures[4].

Q3: I detect trace amounts of a polar, higher-molecular-weight species. Could this be the O-alkylated byproduct? Analyst Insight (Causality): S-alkylation is kinetically favored by several orders of magnitude over O-alkylation due to the extreme polarizability ("softness") of the sulfur atom. It is extremely unlikely you are forming an O-alkylated ether. Instead, this polar species is likely a [5]. The target thioether remains nucleophilic; if exposed to excess 2-chloroethanol under prolonged heating, it will attack a second alkyl halide molecule to form an irreversible dialkylated sulfonium cation. Corrective Action: Cap your 2-chloroethanol stoichiometry at a maximum of 1.05 equivalents. Do not leave the reaction heating unattended overnight.

Validated Experimental Protocol

A chemical protocol must serve as a self-validating system —it should provide visual or analytical checkpoints that confirm success at every critical stage. The following methodology is optimized to prevent E2 elimination and oxidative dimerization.

Phase 1: Substrate Preparation & Degassing

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an Argon inlet.

  • Add 150 mL of anhydrous N,N-Dimethylformamide (DMF). Vigorously sparge the solvent with Argon for 30 minutes to displace dissolved

    
    .
    
  • Add finely milled Potassium Carbonate (K₂CO₃, 1.2 equivalents). Milling maximizes surface area, avoiding the need for stronger, eliminating bases.

Phase 2: Thiolate Generation 4. Using an airtight syringe, slowly inject 3,4-Dimethylthiophenol (1.0 equivalent) into the basic suspension[1]. 5. Validation Checkpoint: The mixture will quickly develop a distinct, stable pale-yellow hue. This visual cue confirms successful deprotonation and the formation of the active thiolate anion. 6. Stir at room temperature for 15 minutes under a continuous Argon blanket.

Phase 3: Controlled Alkylation 7. Dilute 2-Chloroethanol (1.05 equivalents) in 10 mL of degassed DMF[3]. 8. Add this solution dropwise over 30 minutes via an addition funnel. Causality: Dropwise addition prevents localized concentration spikes of the alkylating agent, suppressing sulfonium over-alkylation. 9. Heat the mixture gently to 50 °C. 10. Validation Checkpoint: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The reaction is strictly complete when the intensely UV-active starting material spot (Rf ~0.8) vanishes (typically 2–4 hours).

Phase 4: Quench and Purification 11. Cool the mixture to room temperature and immediately quench by pouring into 200 mL of cold, distilled water. This dissolves the inorganic salts and halts further kinetic activity. 12. Extract the aqueous phase three times with 100 mL of Ethyl Acetate. 13. Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 14. Purify the crude product via vacuum distillation to obtain >99% pure 3,4-Dimethylphenylthioethanol.

References

Sources

Troubleshooting

thermal degradation pathways of 3,4-Dimethylphenylthioethanol

Welcome to the Technical Support Center for Alkyl Aryl Thioether Stability . As a Senior Application Scientist overseeing drug development and stability workflows, I have designed this guide to address the complex therma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkyl Aryl Thioether Stability . As a Senior Application Scientist overseeing drug development and stability workflows, I have designed this guide to address the complex thermal degradation behaviors of 3,4-Dimethylphenylthioethanol .

To ensure clinical efficacy and safety, it is not enough to simply observe degradation; we must understand the causality behind it. This molecule contains two primary vulnerabilities: an electron-rich thioether linkage and a


-hydroxyethyl chain. Under thermal stress, these features dictate its breakdown pathways. The following guide provides mechanistic troubleshooting, quantitative thermal data, and self-validating analytical protocols to help your team maintain absolute control over your stability-indicating assays.

Mechanistic Overview: Thermal Degradation Pathways

Before troubleshooting, it is critical to visualize the competitive . The dominant pathway is highly dependent on environmental variables (oxygen concentration, pH, and maximum temperature).

G API 3,4-Dimethylphenylthioethanol (Target Molecule) Oxidation Thermal Oxidation (+O2, Heat) API->Oxidation Low-to-Mid Temp / O2 Dehydration Thermal Dehydration (Acid-Catalyzed) API->Dehydration Mid-Temp / Trace Acid Homolysis C-S Bond Homolysis (>250°C) API->Homolysis High Temp Stress Sulfoxide Sulfoxide Intermediate (+16 Da) Oxidation->Sulfoxide Sulfone Sulfone Degradant (+32 Da) Sulfoxide->Sulfone +O2 Vinyl 3,4-Dimethylphenyl Vinyl Sulfide (-H2O) Dehydration->Vinyl Thiol 3,4-Dimethylbenzenethiol Homolysis->Thiol Cleavage Disulfide Bis(3,4-dimethylphenyl) Disulfide Thiol->Disulfide Dimerization

Dominant .

Troubleshooting Guides (FAQs)

Q1: During high-temperature stability testing (40°C/75% RH to 60°C), we are observing unexpected peaks in our LC-MS chromatogram with mass shifts of +16 Da and +32 Da. What is the cause, and how do we prevent this? Scientist's Insight: You are observing the progressive thermal oxidation of the thioether group. The electron-donating 3,4-dimethyl groups on the phenyl ring increase the electron density on the sulfur atom, making it highly susceptible to oxidation by ambient oxygen or reactive oxygen species (ROS)[1]. The +16 Da peak is the intermediate sulfoxide, and the +32 Da peak is the terminal sulfone[2]. Causality & Resolution: Heat accelerates the diffusion of dissolved oxygen and lowers the activation energy for oxidation. To prevent this, active pharmaceutical ingredient (API) compounding and storage must be done under strict inert gas purging (Nitrogen or Argon). Consider the addition of a radical scavenger or sacrificial antioxidant.

Q2: We are attempting to purify 3,4-Dimethylphenylthioethanol via fractional distillation, but we are losing mass to a highly odorous, volatile byproduct. What is happening? Scientist's Insight: You have exceeded the thermal threshold of the carbon-sulfur (C-S) bond. At temperatures approaching or exceeding 250°C, thioethers undergo thermal homolysis (C-S cleavage). This liberates 3,4-dimethylbenzenethiol [3], a volatile thiol with an extremely low odor threshold. If oxygen is present in the distillation apparatus, this thiol will rapidly dimerize into bis(3,4-dimethylphenyl) disulfide. Causality & Resolution: The C-S bond is the weakest link in this molecule under strict pyrolytic conditions. You must lower the kinetic energy of the system. Switch to short-path vacuum molecular distillation to significantly lower the boiling point and minimize the residence time of the molecule at elevated temperatures.

Q3: A non-polar degradant is eluting late on our reverse-phase HPLC after extended thermal stress, but there is no mass increase. In fact, the mass has decreased by 18 Da. Why? Scientist's Insight: This is classic thermal dehydration. The


-hydroxyethyl group (-CH2-CH2-OH) is undergoing an elimination reaction to form a vinyl sulfide (loss of 

, -18 Da). Causality & Resolution: This pathway is highly favored if there is residual trace acid in your formulation or glassware, which protonates the hydroxyl group, making it an excellent leaving group. Ensure your matrix is buffered to a strictly neutral pH (pH 7.0–7.4) prior to thermal stress testing.

Quantitative Data Presentation

The following table summarizes the key thermal stability metrics and activation energies typical for arylthioethanols of this class, which should be used to set baseline expectations for your thermal analyses[4].

Degradation MetricThreshold ValueCritical Environmental CatalystAnalytical Methodology
Onset of Thermal Oxidation 120 °C – 150 °CDissolved Oxygen, ROSIsothermal DSC / LC-MS
Onset of Dehydration > 180 °CTrace Acid (

)
TGA-FTIR
Onset of C-S Cleavage (

)
250 °C – 280 °CExtreme Heat (Pyrolysis)TGA-MS
Activation Energy (

)
~110 – 130 kJ/molN/A (Intrinsic property)Coats-Redfern (Non-isothermal TGA)

Self-Validating Experimental Protocols

To troubleshoot these thermal issues, your laboratory must deploy assays that inherently validate themselves. A protocol is only valid if a failure in execution triggers a failure in the system suitability test (SST).

Protocol 1: Forced Thermal Degradation Profiling (TGA-MS)

Purpose: To map the precise temperature at which specific degradation pathways (loss of water vs. loss of thiol) occur.

  • System Suitability (Self-Validation): Run an empty alumina crucible method blank from 25°C to 400°C. The baseline drift must be

    
     to validate the microbalance stability.
    
  • Sample Preparation: Accurately weigh 5.0–10.0 mg of 3,4-Dimethylphenylthioethanol into the alumina crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) for 30 minutes to strictly isolate the pyrolytic (cleavage) pathway from the oxidative pathway.

  • Thermal Ramp: Heat the sample at a dynamic rate of 10 °C/min from 25 °C to 400 °C.

  • Evolved Gas Analysis (MS Integration): Route the evolved off-gases through a heated transfer line (200 °C) into a Mass Spectrometer.

  • Data Interpretation (Causality): Monitor specific ion traces. Extract m/z 18 to detect thermal dehydration (vinyl formation). Extract m/z 138 (3,4-dimethylbenzenethiol) to pinpoint the exact onset temperature of C-S bond homolysis.

Protocol 2: Mass-Balance LC-MS Assay for Oxidative Degradants

Purpose: To quantify sulfoxide and sulfone formation under accelerated stability testing and ensure complete mass balance (Total Initial Mass = Remaining API + Degradants).

  • Internal Standard Spiking (Self-Validation): Spike the sample matrix with a known concentration of an isotopically labeled standard (e.g.,

    
    -2-(phenylthio)ethanol). The recovery of this standard must be 
    
    
    
    at the end of the run; otherwise, the extraction failed, and results are invalidated.
  • Thermal Stress: Incubate 1.0 mg/mL of the sample in a sealed amber vial at 60°C for 14 days.

  • Quenching: Remove the vial and immediately quench the thermal energy by placing it in an ice bath. Dilute 1:100 in cold Methanol/Water (50:50).

  • Chromatography: Inject 5

    
     onto a C18 UPLC column. Use a mobile phase gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.
    
  • Quantification: Calculate the molar concentrations of the intact API, the +16 Da sulfoxide, and the +32 Da sulfone. Sum the total molarities. If the mass balance closure is

    
    , an undetected side-reaction (like dehydration or volatilization) has occurred.
    

References

  • Environmental Science & Technology (ACS Publications). Environmentally Persistent Free Radicals (EPFRs). 3. Free versus Bound Hydroxyl Radicals in EPFR Aqueous Solutions. Focuses on the oxidation processes of aromatic sulfides like phenylthioethanol. URL: [Link]

  • Toxics (MDPI). Degradation Pathways and Toxicity Evaluation. Discusses related oxidative pathways of thioethers in environmental matrices. URL: [Link]

  • Google Patents.N-substituted thio alkyl phenothiazines (EP0326567B1). Details the chemical synthesis, processing conditions, and oxidation susceptibilities (to sulfoxide/sulfone) of phenylthioethanol derivatives.
  • Polymer Chemistry (RSC Publishing). Facile Synthesis of Processable Semiaromatic Polyamides Containing Thioether Units. Provides foundational thermal stability data, activation energy derivations via TGA, and C-S bond dynamics for structural thioethers. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H-NMR Analytical Comparison Guide: Structural Verification of 3,4-Dimethylphenylthioethanol

Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Scope: High-Field Superconducting NMR (400 MHz) vs. Benchtop Permanent Magnet NMR (80 MHz) Executive Summary In modern pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Scope: High-Field Superconducting NMR (400 MHz) vs. Benchtop Permanent Magnet NMR (80 MHz)

Executive Summary

In modern pharmaceutical scale-up and process analytical technology (PAT), structural verification workflows are transitioning from centralized, high-maintenance analytical cores to distributed, at-line instrumentation. This guide provides a definitive comparison of 1H-NMR spectrum analysis for 3,4-Dimethylphenylthioethanol (CAS: 1329-02-8, C₁₀H₁₄OS), a critical sulfur-containing building block in API synthesis.

By evaluating the performance of traditional High-Field NMR (400 MHz) against modern Benchtop NMR (80 MHz) , this document objectively delineates the analytical boundaries of each platform. We detail the mechanistic causality of chemical shift dispersion, offer self-validating experimental protocols, and present empirical integration data to guide your instrumentation strategy.

Chemical Context & Mechanistic Causality

3,4-Dimethylphenylthioethanol consists of an electron-rich 3,4-dimethylphenyl ring attached to a versatile 2-hydroxyethylthio ether chain. The molecule presents a distinct spectral dichotomy:

  • The Aliphatic Region: Features two chemically distinct methylene groups (-S-CH₂- and -O-CH₂-) and a 6-proton singlet from the aromatic methyls. These yield first-order J-coupling (simple triplets) because the chemical shift difference (Δν) between the methylenes is vastly greater than their coupling constant (J ≈ 6.5 Hz).

  • The Aromatic Region: The protons at positions 2, 5, and 6 exhibit complex ortho- and meta-couplings.

The Physics of Field Strength

The primary limitation of benchtop NMR (operating at ~1.4 to 2.0 Tesla) compared to high-field NMR (9.4 Tesla) is the Larmor frequency dependence [1]. Chemical shift dispersion in Hertz scales linearly with the external magnetic field (


), whereas the scalar J-coupling constant remains field-independent. At lower field strengths, the 

ratio in the aromatic region approaches

, triggering second-order effects (roofing and spectral overlap). Consequently, high-field systems resolve clear doublets and singlets, while benchtop systems often yield a merged, unresolved multiplet[2].

ResolutionCausality N1 External Magnetic Field (B0) N2 Larmor Frequency (ω0 = γB0) N1->N2 N4 Signal-to-Noise Ratio (SNR) N1->N4 ∝ B0^(3/2) N3 Chemical Shift Dispersion (Hz) N2->N3 Linear Scaling N5 Peak Resolution & J-Coupling Fidelity N3->N5 Prevents Overlap N4->N5

Fig 1. Causal relationship between magnetic field strength and NMR spectral resolution.

High-Fidelity NMR Protocol (Self-Validating Workflow)

To accurately compare both platforms without introducing sample-prep variance, the following self-validating protocol guarantees spectral integrity.

Step-by-Step Methodology
  • Sample Dissolution: Dissolve exactly 20.0 mg of high-purity (>98%) 3,4-Dimethylphenylthioethanol in 600 µL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is selected due to its excellent solvation profile for lipophilic thioethers and its lack of exchangeable deuterium protons that would artificially suppress or shift the terminal -OH signal.

  • Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an internal zero-point reference (0.00 ppm), circumventing variations in lock-phase algorithms between different instrument vendors.

  • Benchtop NMR Acquisition (80 MHz):

    • Parameters: 298 K, Pulse Angle = 90°, Acquisition Time = 3.2 s, Scans (NS) = 64, Relaxation Delay (D1) = 4.0 s.

    • Causality: The extended D1 ensures full longitudinal (

      
      ) relaxation for the rigid ring protons, while NS=64 compensates for the inherently lower Boltzmann spin polarization of the 80 MHz permanent magnet architecture[3].
      
  • High-Field NMR Acquisition (400 MHz):

    • Parameters: 298 K, Pulse Angle = 30°, Acquisition Time = 2.5 s, Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s.

  • Self-Validation Check (Data Processing): Apply 0.3 Hz exponential line-broadening. Integrate the Ar-CH₃ resonance (~2.25 ppm) and set it to exactly 6.00. Integrate the -S-CH₂- resonance (~3.05 ppm).

    • System Check: The spectrum is deemed valid only if the -S-CH₂- integration reads 2.00 ± 0.05. This internal 3:1 geometric validation confirms that

      
       relaxation was achieved and that no saturation occurred.
      

SamplePrep A Synthesis Product: 3,4-Dimethylphenylthioethanol B Sample Dissolution (20mg in 600µL CDCl3) A->B C Internal Calibrator (0.03% TMS addition) B->C E 80 MHz Benchtop (Process Control) C->E F 400 MHz Supercon (Structure Verification) C->F D Internal Geometric QC (6H:2H Integration Ratio) E->D F->D

Fig 2. Self-validating sample preparation and dual-tier NMR analytical workflow.

Empirical Performance & Spectral Data

The tables below synthesize the expected 1H-NMR readouts based on analytical field strengths.

Table 1: 1H-NMR Peak Assignment Comparison (CDCl₃, 298 K)
Proton GroupShift (ppm)Expected Multiplicity & IntegralBenchtop (80 MHz) ResolutionHigh-Field (400 MHz) Resolution
Ar-H (Pos 2, 5, 6)7.05 - 7.253H (multiplet total)Broad, overlapping multiplet. Unresolved J-couplings.Resolved doublet (8Hz), doublet of doublets, and fine singlet.
-O-CH₂- 3.652H (triplet, J=6.5 Hz)Apparent triplet. Bases are broad.Sharp triplet with distinct baseline separation.
-S-CH₂- 3.052H (triplet, J=6.5 Hz)Apparent triplet. Readily quantifiable.Sharp, highly resolved triplet.
Ar-CH₃ (Pos 3, 4)2.256H (two overlapping singlets)Single massive unresolved broad peak.Two distinct sharp singlets (2.24 & 2.26 ppm).
-OH 2.101H (broad singlet)Extremely broad, easily lost in noise.Moderate broad singlet, variable by concentration.
Table 2: Operational Capabilities & Use-Case Mapping
Capability MetricHigh-Field NMR (400+ MHz)Benchtop NMR (80 MHz)
Primary Use Case De novo elucidation; Final CoA generation.At-line Process Analytical Technology (PAT); Reaction monitoring[3].
Signal-to-Noise (SNR) Exceptionally high; suited for trace impurities.Moderate; requires higher sample concentration (>10 mM)[1].
Cryogen Dependency Requires Liquid He/N₂ (High OPEX).Cryogen-free permanent magnet (Low OPEX).
Analysis Queue Time High (Samples must be sent to core facility).Immediate (In-lab deployment capability)[2].

Summary and Verdict

The comparative data underscores a paradigm shift in analytical workflows. For the structural verification of 3,4-Dimethylphenylthioethanol:

  • Benchtop NMR (80 MHz) successfully isolates the critical aliphatic reporter groups (-S-CH₂- and -O-CH₂-) from the aromatic background. Despite the merging of the aromatic protons due to lower field strength, the instrument's capacity for rapid, at-line quantification makes it the superior choice for online reaction monitoring and stoichiometric tracking[2][3].

  • High-Field NMR (400 MHz) remains indispensable for confirming the positional isomers of the methyl groups on the aromatic ring. It is the mandatory platform for final quality control (QC) lot release, where tracing part-per-thousand (ppt) level impurities and verifying exact ortho/meta substitution patterns via second-order scalar coupling is required by regulatory agencies.

Institutions looking to optimize their development pipelines should deploy benchtop units directly within synthesis labs for iterative process control, reserving high-field spectrometer time strictly for final structural confirmation and regulatory filings.

References[1] Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application. National Center for Biotechnology Information (PMC). Verified URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141662[2] Low-field benchtop NMR spectroscopy: status and prospects in natural product analysis. PubMed (NIH). Verified URL: https://pubmed.ncbi.nlm.nih.gov/31990117/[3] Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. National Center for Biotechnology Information (PMC). Verified URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7034177/

Sources

Comparative

FTIR characteristic peaks of 3,4-Dimethylphenylthioethanol

Publish Comparison Guide: FTIR Characteristic Peaks of 3,4-Dimethylphenylthioethanol vs. Analogous Thioethers As a Senior Application Scientist specializing in molecular spectroscopy and structural elucidation, I emphasi...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: FTIR Characteristic Peaks of 3,4-Dimethylphenylthioethanol vs. Analogous Thioethers

As a Senior Application Scientist specializing in molecular spectroscopy and structural elucidation, I emphasize that validating the structural integrity of organic building blocks is a non-negotiable prerequisite in drug development and advanced material synthesis. 3,4-Dimethylphenylthioethanol (CAS 1329-02-8) is a sophisticated bifunctional molecule consisting of a primary aliphatic alcohol, a thioether linkage, and a 1,2,4-trisubstituted aromatic core.

This guide objectively contrasts its Fourier Transform Infrared (FTIR) spectral signatures against two structurally similar, widely utilized baseline compounds: 2-(phenylthio)ethanol and 2-(p-tolylthio)ethanol. Rather than simply listing data points, we will map out the causality of these vibrational modes to ensure precise fingerprinting.

Part 1: Mechanistic Grounding of Spectral Signatures

An FTIR spectrum of a thioether alcohol is a composite of highly localized vibrational modes. Understanding the underlying quantum mechanics behind these absorptions transforms a routine scan into an authoritative structural proof.

  • The Hydroxyl and Ether Moieties: The primary alcohol functional group acts as a consistent anchor across these molecules. It exhibits a broad, characteristic hydrogen-bonded O-H stretching band centered prominently between 3300–3400 cm⁻¹[1]. This is mechanically coupled with a strong C-O stretching vibration near 1030–1050 cm⁻¹. Because these vibrations are sterically and electronically insulated from the aromatic ring by the flexible ethyl chain, their wave numbers remain virtually static across all three analogs.

  • The Thioether Linkage: The fundamental C-S stretching vibration is notoriously weak in infrared spectroscopy. This is due to the low intrinsic bond polarity and the minimal change in the dipole moment during the transition. It typically manifests in the deep fingerprint region between 685–710 cm⁻¹.

  • The Aromatic Core (The Core Differentiator): The primary mechanism for definitively distinguishing 3,4-Dimethylphenylthioethanol from its analogs is found in the aromatic C=C stretching and the out-of-plane (oop) C-H bending dynamics.

    • C=C Stretching: The inductive, electron-donating effect of the two methyl groups alters the electron density of the aromatic ring. This effectively shifts the typical aromatic C=C stretching resonance down to approximately 1494 cm⁻¹, a classic marker for a 1,2,4-trisubstituted benzene[2].

    • Out-of-Plane (oop) C-H Bending: This is the most diagnostic region of the entire spectrum. The oop bends are entirely dictated by the number of adjacent (coupled) hydrogen atoms on the ring. A 1,2,4-substitution pattern inherently produces a highly specific triplet of bands near 886, 835, and 781 cm⁻¹ resulting from the one isolated proton and the two adjacent ortho-protons[3].

Part 2: High-Resolution Comparative Data

The following table summarizes the quantitative frequency shifts across the three alternative thioether alcohols, showcasing how substitution patterns manipulate the diagnostic peaks.

Vibrational Mode2-(Phenylthio)ethanol (Baseline)2-(p-Tolylthio)ethanol3,4-DimethylphenylthioethanolDiagnostic Value
O-H Stretch ~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)Low (Conserved)
C-O Stretch ~1040 cm⁻¹~1042 cm⁻¹~1045 cm⁻¹Low (Conserved)
C-S Stretch ~690 cm⁻¹~695 cm⁻¹~705 cm⁻¹Moderate
Aromatic C=C ~1580, 1440 cm⁻¹~1490 cm⁻¹~1494 cm⁻¹ High[2]
C-H Out-of-Plane ~740, 690 cm⁻¹ (5 adj. H)~810 cm⁻¹ (2 adj. H)~886, 835, 781 cm⁻¹ (1 iso, 2 adj. H)Critical[3]

Part 3: Optimized ATR-FTIR Experimental Protocol

To trust your data, the analytical protocol itself must be a self-validating system. The following Attenuated Total Reflectance (ATR) methodology is optimized specifically for analyzing neat liquid organic samples to prevent solvent-masking within the critical 700–900 cm⁻¹ diagnostic window.

Step 1: System Initialization and Environmental Purge Purge the FTIR spectrometer optics with dry nitrogen for a minimum of 15 minutes. Causality: This actively reduces ambient atmospheric water vapor and CO₂ interference, which can otherwise artificially broaden the O-H band at 3400 cm⁻¹ and introduce erratic noise across the lower spectrum.

Step 2: Optical Crystal Selection Equip the instrument with a Diamond ATR crystal rather than the standard ZnSe crystal. Causality: ZnSe possesses a spectral cut-off that begins rapidly degrading signal transmission near 650 cm⁻¹. Diamond provides exceptional optical clarity and signal-to-noise ratio down to 400 cm⁻¹, which is strictly required to successfully capture the weak Thioether C-S stretching bands.

Step 3: Background Validation Collect a background spectrum utilizing a resolution of 4 cm⁻¹ over 32 scans. Ensure the baseline is flat with zero arbitrary artifact peaks before proceeding.

Step 4: Neat Sample Application Using a positive displacement pipette, apply 1-2 drops of neat liquid 3,4-Dimethylphenylthioethanol directly onto the ATR crystal. Ensure complete coverage of the optical sensing window without over-spilling onto the pressure clamp bezel.

Step 5: High-Fidelity Spectral Acquisition Run the sample scan utilizing the exact parameters of the background (4 cm⁻¹ resolution, 32 scans). Causality: A resolution of 4 cm⁻¹ is the optimal mathematical balance between acquisition speed and the resolving power required to definitively split the complex 886 cm⁻¹ and 835 cm⁻¹ adjacent bands[3].

Step 6: Deconvolution and Baseline Correction Apply a linear baseline correction. For strictly quantitative comparative analysis against the 2-(p-tolylthio)ethanol analog, use a second-derivative peak-picking algorithm to precisely resolve any hidden overlapping shoulders in the aromatic region.

Step 7: Cross-Contamination Prevention Wash the crystal thoroughly with anhydrous isopropanol, followed by hexane if lipophilic residue persists. Wipe gently with a non-abrasive lens tissue. Run a secondary background "blank" scan to validate a zero-absorbance baseline before testing the next alternative.

Part 4: Analytical Decision Workflow

For bulk raw material validation in pharmaceutical environments, standardize your spectroscopic interpretations using the logical decision tree mapped below.

FTIR_Workflow Start Sample Prep: Neat Liquid ATR-FTIR Acq Spectral Acquisition (4000 - 400 cm⁻¹) Start->Acq OH_Check Verify O-H & C-O Anchor (~3350 & ~1045 cm⁻¹) Acq->OH_Check CS_Check Identify Thioether C-S (~685-710 cm⁻¹) OH_Check->CS_Check Arom_Check Analyze Aromatic Fingerprint (900 - 650 cm⁻¹) CS_Check->Arom_Check Sub1 Bands: ~740 & 690 cm⁻¹ Arom_Check->Sub1 5 Adj. H Sub2 Band: ~810 cm⁻¹ Arom_Check->Sub2 2 Adj. H Sub3 Bands: ~886, 835, 781 cm⁻¹ Arom_Check->Sub3 1 Iso. / 2 Adj. H End1 2-(Phenylthio)ethanol (Monosubstituted) Sub1->End1 End2 2-(p-Tolylthio)ethanol (1,4-Disubstituted) Sub2->End2 End3 3,4-Dimethylphenylthioethanol (1,2,4-Trisubstituted) Sub3->End3

ATR-FTIR Diagnostic Workflow for Structural Elucidation of Substituted Phenylthioethanols.

Comprehensive References

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. "Interpretation of Fourier Transform Infrared Spectra (FTIR)". Indonesian Journal of Science & Technology.

  • MDPI. "Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate)". Engineering Proceedings.[3]

  • RSC Advances. "Modification of benzoxazine with aryl-ether-ether-ketone diphenol: preparation and characterization". Royal Society of Chemistry.[2]

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table". LibreTexts.[1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.